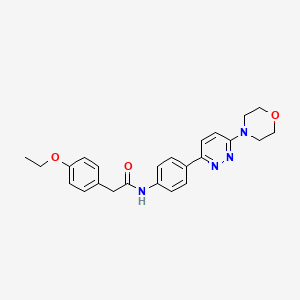

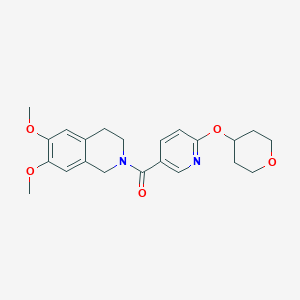

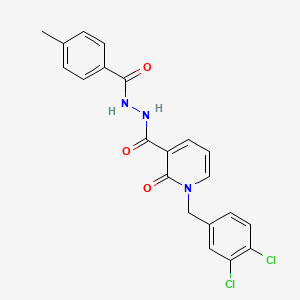

(5-Methylisoxazol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(5-Methylisoxazol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C16H19N3O2S and a molecular weight of 317.41. It belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .

Synthesis Analysis

The synthesis of similar compounds has been explored in various studies. For instance, the synthesis of imidazole-containing compounds has been discussed in a study . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored in a study . Three distinct forms of N1, N3 -bis (5-methylisoxazol-3-yl)malonamide were obtained and characterized: two polymorphic forms and one solvate .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the energy similarities between the interaction of the first sites NH amide ⋯O C amide (form 1I) and the symmetric sites NH amide ⋯N isox (form 1II) were found to contribute to their formation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, 1, 3-diazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Synthesis and Structural Analysis

Compounds with similar structural frameworks have been synthesized and structurally characterized to explore their potential biological activities and material applications. For example, the synthesis of novel heterocycles, such as those involving benzisoxazole and piperidinyl morpholine moieties, has been reported, with investigations into their antiproliferative activities and structural characterization using techniques like X-ray diffraction (S. Benaka Prasad et al., 2018). These studies are crucial for understanding the molecular interactions and stability of these compounds, which can be leveraged in designing more effective drugs or materials.

Pharmacological Research

Research on related compounds has also focused on their interaction with biological targets, such as the CB1 cannabinoid receptor. For instance, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (a compound with a similar structural motif) revealed its potent and selective antagonist activity towards the CB1 receptor, providing insights into the design of new therapeutic agents (J. Shim et al., 2002). Such research contributes to the development of novel drugs with specific targeting capabilities.

Material Science and Organic Synthesis

In material science, the synthesis and optical properties of compounds containing pyridinyl and isoxazole moieties have been explored for potential use in low-cost luminescent materials. These studies involve synthesizing derivatives with specific structural features, such as large Stokes' shift and high quantum yields, which are desirable for applications in lighting and display technologies (G. Volpi et al., 2017).

Antimicrobial and Anticancer Activity

The antimicrobial and anticancer activities of pyridine derivatives have been investigated, highlighting the potential of these compounds in medical applications. For example, the synthesis of pyridine derivatives and their evaluation against various bacterial and fungal strains have shown promising results, indicating their potential as new antimicrobial agents (N. Patel et al., 2011). Similarly, studies on the anticancer activities of compounds with pyridinyl and isoxazole groups have been conducted, providing valuable information for the development of new anticancer drugs.

Mechanism of Action

Future Directions

properties

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-12-10-14(18-21-12)16(20)19-8-5-13(6-9-19)11-22-15-4-2-3-7-17-15/h2-4,7,10,13H,5-6,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNLJLFWJRRSBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCC(CC2)CSC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methylisoxazol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

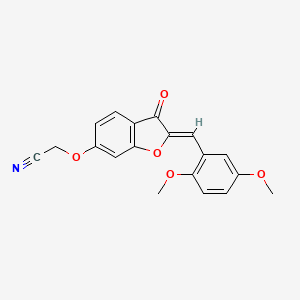

![Methyl 4-methoxy-3-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate](/img/structure/B2671075.png)

![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole](/img/structure/B2671079.png)

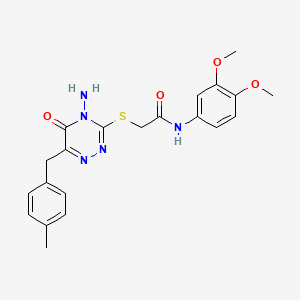

![4-{2-[4-Oxo-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid](/img/structure/B2671083.png)

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(1-methyl-1H-imidazol-4-yl)ethane-1-sulfonamido](/img/structure/B2671086.png)

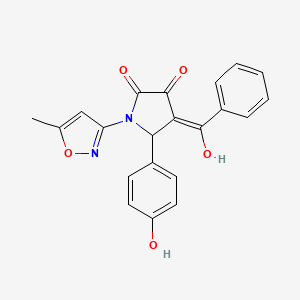

![N-(4-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2671088.png)